3-(Dimethylamino)propyl acrylate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

It is known to be a versatile intermediate with a variety of applications .

Mode of Action

3-(Dimethylamino)propyl acrylate is highly reactive and can undergo radical polymerization and cross-linking reactions . The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers . It has been shown to have a peculiar nature in radical copolymerizations, where the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Biochemical Pathways

It is known to be involved in the formation of assemblies with different reactivity due to hydrogen bonding .

Pharmacokinetics

Its physical properties such as its liquid form, boiling point of 167 °c, and density of 0928 g/mL at 25 °C may influence its absorption, distribution, metabolism, and excretion .

Result of Action

It is known to be used in the synthesis of agrochemicals and surfactants , and as a sodium channel blocker .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature can affect the adsorption and desorption of the compound . It is also known that the solvent nature can have a marked effect on the resulting copolymer composition .

Analyse Biochimique

Biochemical Properties

It is known that this compound can participate in radical copolymerizations . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . The differences in the behavior of systems involving amine monomers are related to the ability of 3-(Dimethylamino)propyl acrylate to form assemblies with different reactivity due to the hydrogen bonding .

Molecular Mechanism

It is known that this compound readily reacts with alkyl halide and with sulfuric ester to form quaternary ammonium salts

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Déflazacort est synthétisé par un procédé en plusieurs étapes à partir de la prednisolone.

Méthodes de production industrielle : La production industrielle du Déflazacort implique une synthèse chimique à grande échelle dans des conditions contrôlées afin de garantir une pureté et un rendement élevés. Le processus comprend généralement :

Formation du cycle oxazoline : Cette étape implique la réaction de la prednisolone avec un réactif approprié pour introduire le cycle oxazoline.

Acétylation : Le produit intermédiaire est ensuite acétylé pour former le Déflazacort.

Purification : Le produit final est purifié par des techniques telles que la cristallisation ou la chromatographie pour atteindre la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions : Le Déflazacort subit diverses réactions chimiques, notamment :

Oxydation : Le Déflazacort peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent convertir le Déflazacort en son métabolite actif, le 21-désacétyl-déflazacort.

Substitution : Les réactions de substitution peuvent modifier les groupes fonctionnels de la molécule de Déflazacort.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux produits :

21-Désacétyl-déflazacort : Le métabolite actif formé par réduction.

Divers métabolites oxydés : Formés par des réactions d'oxydation.

Applications De Recherche Scientifique

Le Déflazacort a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les interactions avec le récepteur des glucocorticoïdes.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression des gènes.

Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement des maladies inflammatoires et auto-immunes.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations à base de glucocorticoïdes

5. Mécanisme d'action

Le Déflazacort est un promédicament qui est rapidement métabolisé en sa forme active, le 21-désacétyl-déflazacort. Ce métabolite actif se lie au récepteur des glucocorticoïdes, ce qui conduit à l'inhibition de la production de cytokines pro-inflammatoires et à la suppression des réponses immunitaires. Les cibles moléculaires exactes incluent divers facteurs de transcription et voies de signalisation impliquées dans l'inflammation et la régulation immunitaire .

Composés similaires :

- Prednisolone

- Prednisone

- Méthylprednisolone

- Dexamethasone

Comparaison : Le Déflazacort est unique en raison de sa structure cyclique oxazoline, qui lui confère des propriétés pharmacocinétiques distinctes. Comparé aux autres glucocorticoïdes, le Déflazacort a un profil de sécurité favorable avec moins d'effets secondaires tels que la prise de poids et la perte de densité osseuse. Sa puissance est d'environ 70 à 90 % de celle de la prednisone, ce qui en fait un choix privilégié pour un traitement à long terme dans certaines affections .

Comparaison Avec Des Composés Similaires

- Prednisolone

- Prednisone

- Methylprednisolone

- Dexamethasone

Comparison: Deflan is unique due to its oxazoline ring structure, which imparts distinct pharmacokinetic properties. Compared to other glucocorticoids, deflan has a favorable safety profile with fewer side effects such as weight gain and bone density loss. Its potency is approximately 70-90% that of prednisone, making it a preferred choice for long-term therapy in certain conditions .

Propriétés

IUPAC Name |

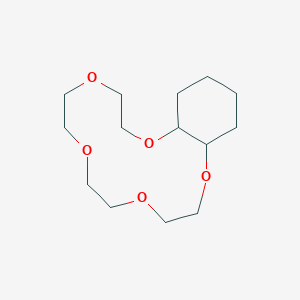

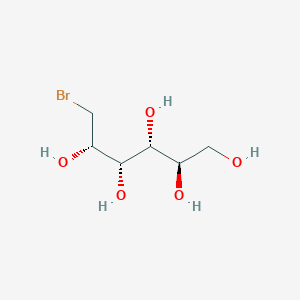

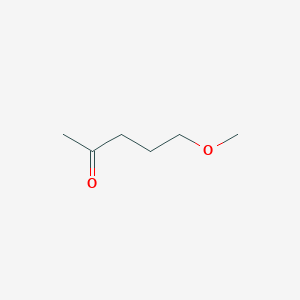

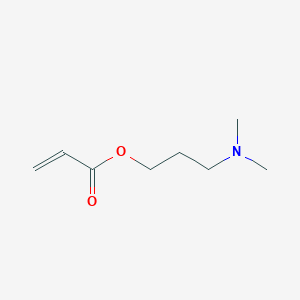

3-(dimethylamino)propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-8(10)11-7-5-6-9(2)3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQHFMGRRVQFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066382 | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18526-07-3 | |

| Record name | 3-(Dimethylamino)propyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18526-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018526073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)propyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, 3-(DIMETHYLAMINO)PROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4FPJ4PBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DMAPA contribute to the controlled release of dsRNA?

A: DMAPA is a monomer used to create branched, tertiary amine-rich polymers. These polymers can effectively complex with negatively charged dsRNA molecules due to the positive charge of the tertiary amine groups []. The inclusion of DMAPA in the polymer structure allows for tunable hydrolysis kinetics. Upon hydrolysis, the polymer side chains containing DMAPA degrade, leading to a change in electrostatic charge. This charge alteration weakens the interaction between the polymer and dsRNA, ultimately enabling the sustained release of dsRNA over time [].

Q2: How does the hydrolysis rate of DMAPA compare to other monomers used in the study, and what implications does this have for dsRNA release?

A: The research paper investigates the hydrolysis kinetics of polymers synthesized from various monomers, including DMAPA, 2-(dimethylamino)ethyl acrylate (DMAEA), and 2-(dimethylamino)ethyl methacrylate (DMAEMA) []. While the paper doesn't provide specific rate constants, it highlights that the hydrolysis rates can be tailored by adjusting the monomer composition of the copolymers []. This tunability is crucial for controlling the duration and rate of dsRNA release for potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.